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Introduction

LY3007113 is an orally active, small-molecule inhibitor of p38 mitogen-activated protein kinase
(MAPK) that was developed by Eli Lilly and Company. The p38 MAPK signaling pathway is a
critical regulator of cellular responses to stress and plays a significant role in inflammation, cell
proliferation, and survival.[1][2] Upregulation of the p38 MAPK pathway is implicated in the
pathogenesis of various diseases, including cancer, where it can promote a pro-inflammatory
tumor microenvironment and contribute to tumor growth and survival.[2][3] LY3007113 was
investigated for its potential as an anti-cancer agent due to its ability to modulate these
processes.[2][4] This technical guide provides a comprehensive overview of the discovery,
preclinical development, and clinical evaluation of LY3007113.

Mechanism of Action

LY3007113 functions as a potent inhibitor of p38 MAPK. The p38 MAPK family comprises four
isoforms: a (alpha), B (beta), y (gamma), and & (delta).[3] By binding to the ATP-binding pocket
of p38 MAPK, LY3007113 prevents the phosphorylation of its downstream substrates, most
notably MAPK-activated protein kinase 2 (MAPKAP-K2).[4] The inhibition of MAPKAP-K2
phosphorylation serves as a key biomarker for the biological activity of LY3007113.[4]
Downstream effects of this inhibition include the reduced production of pro-inflammatory
cytokines such as tumor necrosis factor-alpha (TNF-a), interleukin-1 (IL-1), and interleukin-6
(IL-6), and the potential induction of apoptosis in tumor cells.[1]
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Caption: p38 MAPK signaling pathway and the inhibitory action of LY3007113.
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Preclinical Development

The preclinical evaluation of LY3007113 demonstrated its potential as an inhibitor of the p38
MAPK pathway and provided the rationale for its clinical investigation.

In Vitro Studies

In cell-based assays, LY3007113 effectively inhibited the phosphorylation of MAPKAP-K2 in
HelLa cells, confirming its intracellular activity.[4] The compound was also shown to have anti-
proliferative effects in various cancer cell lines, including human glioblastoma (U87MG).[4][5]

In Vivo Studies

In animal models, orally administered LY3007113 demonstrated the ability to inhibit the
phosphorylation of MAPKAP-K2 in both peripheral blood and in human glioblastoma tumors
(UB7MG) implanted in mice.[4] Furthermore, LY3007113 exhibited anti-tumor activity as a
single agent in xenograft models of human ovarian and kidney cancers, as well as leukemia.[4]

Clinical Development: Phase 1 Trial

A Phase 1, open-label, dose-escalation study was conducted to evaluate the safety, tolerability,
pharmacokinetics, and pharmacodynamics of LY3007113 in patients with advanced cancer.[4]

Study Design

The study consisted of a dose-escalation phase (Part A) and a dose-confirmation phase (Part
B). In Part A, LY3007113 was administered orally at doses ranging from 20 mg to 200 mg
every 12 hours (Q12H) in 28-day cycles.[4] The maximum tolerated dose (MTD) was
determined to be 30 mg Q12H, which was the dose used in Part B.[4]

Experimental Workflow: Phase 1 Clinical Trial
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Caption: Workflow of the Phase 1 clinical trial of LY3007113.

Pharmacokinetics

Following oral administration, LY3007113 was absorbed with a median time to maximum
plasma concentration (tmax) of approximately 2 hours.[4] The geometric mean terminal half-life
(t1/2) was approximately 10 hours.[4] The accumulation ratio after repeated dosing was
approximately 1.8.[4] Plasma exposure (Cmax and AUC) of LY3007113 increased in an

approximately dose-proportional manner.[4]

Table 1: Pharmacokinetic Parameters of LY3007113 (30 mg Q12H)
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Parameter Value
Median Tmax (hours) ~2[4]
Geometric Mean T1/2 (hours) ~10[4]

| Accumulation Ratio | ~1.8[4] |

Pharmacodynamics

The pharmacodynamic effect of LY3007113 was assessed by measuring the inhibition of
MAPKAP-K2 phosphorylation in peripheral blood mononuclear cells (PBMCs).[4] However, the
study found that the biologically effective dose (BED), defined as at least 80% maximal
inhibition of p-MAPKAP-K2 and at least 60% sustained inhibition for up to 6 hours, was not
achieved.[4]

Safety and Tolerability

The most frequently reported treatment-related adverse events (>10% of patients) were tremor,
rash, stomatitis, increased blood creatine phosphokinase, and fatigue.[4] Dose-limiting
toxicities (DLTs) observed at the 40 mg Q12H dose level included upper gastrointestinal
hemorrhage and increased hepatic enzymes.[4]

Table 2: Common Treatment-Related Adverse Events (>10%)

Adverse Event

Tremor[4]

Rash[4]

Stomatitis[4]

Increased blood creatine phosphokinase[4]

| Fatigue[4] |

Clinical Efficacy
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The best overall response observed in the dose-confirmation part of the study (Part B) was
stable disease in 3 out of 27 patients.[4]

Conclusion and Future Directions

The Phase 1 study of LY3007113 established a recommended Phase 2 dose of 30 mg Q12H.
[4] However, due to the inability to achieve the predefined biologically effective dose at the
maximum tolerated dose and the observed toxicities, further clinical development of
LY3007113 was not pursued.[4] This outcome highlights the challenges in developing p38
MAPK inhibitors for oncology, where achieving a therapeutic window between target
engagement and off-target toxicities is critical.

Experimental Protocols
Pharmacodynamic Assay: Inhibition of MAPKAP-K2
Phosphorylation in PBMCs

Objective: To measure the intracellular inhibition of p38 MAPK signaling by LY3007113.
Methodology:

o Collect peripheral blood samples from patients at various time points before and after
LY3007113 administration.

« |solate peripheral blood mononuclear cells (PBMCs) using standard density gradient
centrifugation.

o Stimulate the isolated PBMCs ex vivo with 20 ug/mL of anisomycin for 20 minutes to induce
p38 MAPK activation.[4]

o Fix and permeabilize the cells to allow for intracellular antibody staining.

» Stain the cells with a fluorescently labeled antibody specific for phosphorylated MAPKAP-K2
(p-MAPKAP-K2).

» Analyze the levels of intracellular p-MAPKAP-K2 using flow cytometry.
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o Calculate the percentage of inhibition of p-MAPKAP-K2 phosphorylation at each post-dose
time point relative to the pre-dose baseline.[4]

Preclinical In Vivo Xenograft Study (General Protocol)

Objective: To evaluate the anti-tumor efficacy of LY3007113 in a mouse xenograft model.
Methodology:

e Culture a human cancer cell line of interest (e.g., U87MG glioblastoma) under standard
sterile conditions.[4]

e Harvest the cells and resuspend them in an appropriate medium, such as a mixture of media
and Matrigel.

e Implant the tumor cells subcutaneously into the flank of immunocompromised mice (e.qg.,
nude or SCID mice).

» Monitor the mice for tumor growth. Once the tumors reach a predetermined size, randomize
the animals into treatment and control groups.

o Administer LY3007113 orally to the treatment group at a specified dose and schedule. The
control group receives the vehicle.

e Measure tumor volume and body weight of the mice regularly throughout the study.

o At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,
pharmacodynamic biomarker analysis).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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